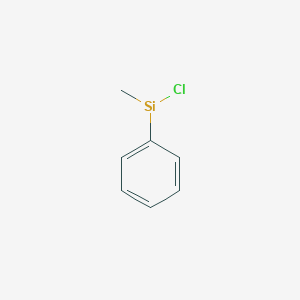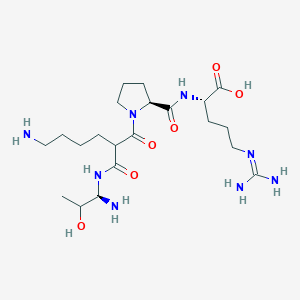
H-Thr-(psi)(nhco)lys-pro-arg-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Thr-(psi)(nhco)lys-pro-arg-OH, also known as THK-265, is a peptide that has been synthesized and studied for its potential applications in scientific research. This peptide has gained attention due to its unique structure and potential biological effects. In
Aplicaciones Científicas De Investigación
H-Thr-(psi)(nhco)lys-pro-arg-OH has been studied for its potential applications in scientific research. One area of interest is its use in the study of protein-protein interactions. H-Thr-(psi)(nhco)lys-pro-arg-OH has been shown to bind to specific proteins, which can be useful in the identification of protein-protein interactions. Additionally, H-Thr-(psi)(nhco)lys-pro-arg-OH has been studied for its potential use in drug discovery. The peptide has been shown to have activity against certain types of cancer cells, making it a potential candidate for the development of anticancer drugs.
Mecanismo De Acción
The mechanism of action of H-Thr-(psi)(nhco)lys-pro-arg-OH is not fully understood. However, it is believed that the peptide binds to specific proteins, which can lead to changes in cellular signaling pathways. H-Thr-(psi)(nhco)lys-pro-arg-OH has been shown to bind to the protein HSP90, which is involved in the regulation of cellular stress responses. By binding to HSP90, H-Thr-(psi)(nhco)lys-pro-arg-OH may be able to modulate cellular stress responses and potentially have an impact on disease processes.
Efectos Bioquímicos Y Fisiológicos
H-Thr-(psi)(nhco)lys-pro-arg-OH has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that H-Thr-(psi)(nhco)lys-pro-arg-OH can inhibit the growth of certain types of cancer cells. Additionally, H-Thr-(psi)(nhco)lys-pro-arg-OH has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases. H-Thr-(psi)(nhco)lys-pro-arg-OH has also been shown to have an impact on cellular signaling pathways, which can have downstream effects on cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of H-Thr-(psi)(nhco)lys-pro-arg-OH is its potential use in the study of protein-protein interactions. The peptide has been shown to bind to specific proteins, which can be useful in the identification of protein-protein interactions. Additionally, H-Thr-(psi)(nhco)lys-pro-arg-OH has been shown to have activity against certain types of cancer cells, making it a potential candidate for the development of anticancer drugs. However, there are also limitations to the use of H-Thr-(psi)(nhco)lys-pro-arg-OH in lab experiments. One limitation is the cost of synthesis, which can be prohibitive for some researchers. Additionally, the mechanism of action of H-Thr-(psi)(nhco)lys-pro-arg-OH is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on H-Thr-(psi)(nhco)lys-pro-arg-OH. One area of interest is the identification of additional protein targets for the peptide. By identifying new protein targets, researchers may be able to gain a better understanding of the mechanism of action of H-Thr-(psi)(nhco)lys-pro-arg-OH. Additionally, future research could focus on the development of new synthetic methods for H-Thr-(psi)(nhco)lys-pro-arg-OH, which could potentially reduce the cost of synthesis. Finally, there is potential for the development of new drugs based on the structure of H-Thr-(psi)(nhco)lys-pro-arg-OH. By modifying the peptide structure, researchers may be able to create new drugs with improved efficacy and reduced side effects.
Conclusion
H-Thr-(psi)(nhco)lys-pro-arg-OH is a synthetic peptide that has gained attention for its potential applications in scientific research. The peptide has been shown to have activity against certain types of cancer cells and may be useful in the study of protein-protein interactions. While there are limitations to the use of H-Thr-(psi)(nhco)lys-pro-arg-OH in lab experiments, there are also several future directions for research on the peptide. By continuing to study H-Thr-(psi)(nhco)lys-pro-arg-OH, researchers may be able to gain a better understanding of its mechanism of action and potential applications in drug discovery.
Métodos De Síntesis
H-Thr-(psi)(nhco)lys-pro-arg-OH is a synthetic peptide that is created through solid-phase peptide synthesis. This method involves the stepwise addition of amino acids to a solid support, which allows for the creation of a peptide chain. The synthesis of H-Thr-(psi)(nhco)lys-pro-arg-OH involves the use of protected amino acids, coupling reagents, and resin support. After synthesis, the peptide is cleaved from the resin and purified using chromatography techniques.
Propiedades
Número CAS |
136981-77-6 |
|---|---|
Nombre del producto |
H-Thr-(psi)(nhco)lys-pro-arg-OH |
Fórmula molecular |
C21H40N8O6 |
Peso molecular |
500.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-1-[6-amino-2-[[(1R)-1-amino-2-hydroxypropyl]carbamoyl]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C21H40N8O6/c1-12(30)16(23)28-17(31)13(6-2-3-9-22)19(33)29-11-5-8-15(29)18(32)27-14(20(34)35)7-4-10-26-21(24)25/h12-16,30H,2-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26)/t12?,13?,14-,15-,16+/m0/s1 |
Clave InChI |
VZTVXNGXZIXDPC-SVXVCFNTSA-N |
SMILES isomérico |
CC([C@H](N)NC(=O)C(CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)O |
SMILES |
CC(C(N)NC(=O)C(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)O |
SMILES canónico |
CC(C(N)NC(=O)C(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)O |
Sinónimos |
H-Thr-(psi)(NHCO)(R,S)Lys-Pro-Arg-OH H-Thr-(psi)(NHCO)Lys-Pro-Arg-OH threonyl-(psi)(NHCO)lysyl-prolyl-arginine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



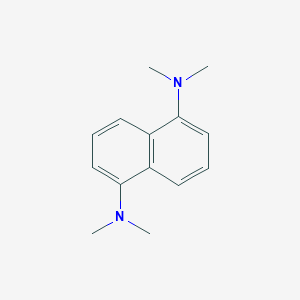
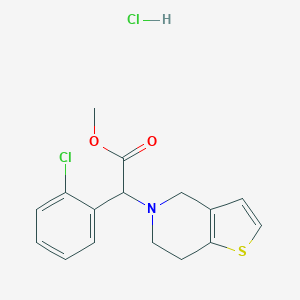
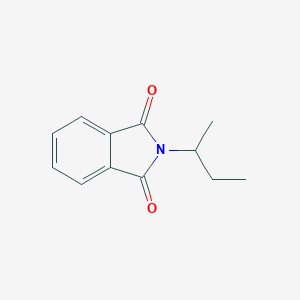
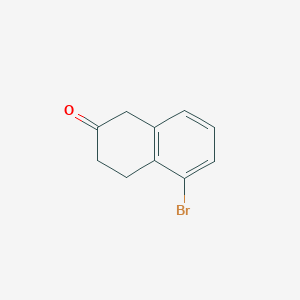
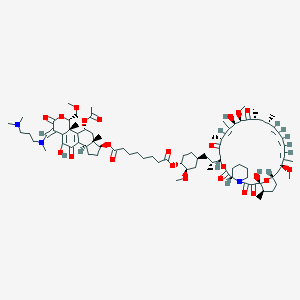
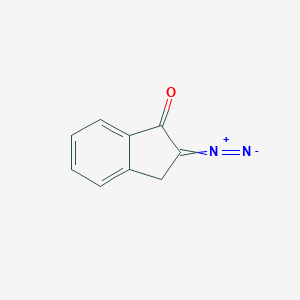
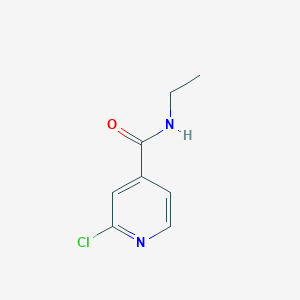
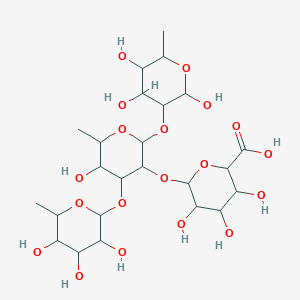
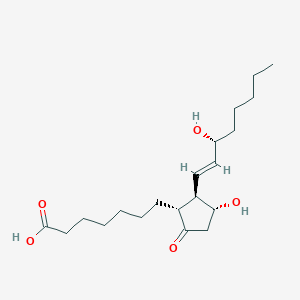
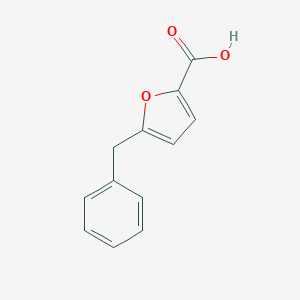
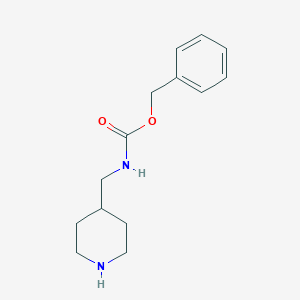
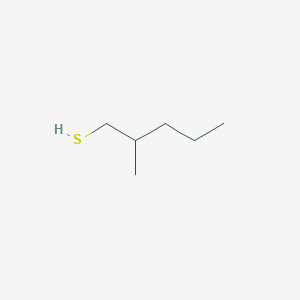
![2-Naphthalenecarboxamide, 3-hydroxy-N-[3-(4-morpholinyl)propyl]-](/img/structure/B157862.png)
